

Assessing AMT-130: A Non-Selective Approach to Huntington's Disease Therapy

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Compound of Interest

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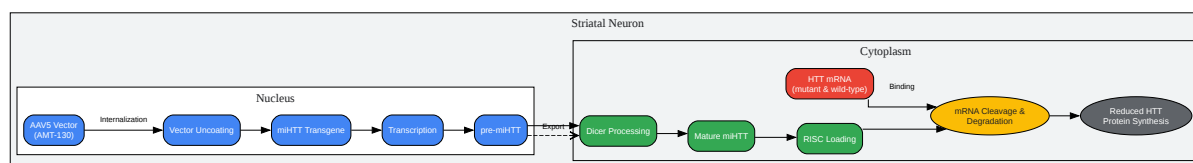
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A Comparative Analysis of a Novel Gene Therapy and its Impact on Mutant and Wild-Type Huntingtin Protein

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT).[1][2] While the elimination of mHTT is the primary therapeutic goal, the impact of concurrently lowering the normal, or wild-type, huntingtin protein (wtHTT) remains a critical area of investigation. AMT-130, a gene therapy developed by uniQure, employs a non-selective strategy, reducing both forms of the protein.[1] This guide provides a detailed comparison of AMT-130's mechanism and clinical performance against other huntingtin-lowering strategies, with a focus on its effect on non-mutant huntingtin.

AMT-130: Mechanism of Action

AMT-130 is an adeno-associated virus serotype 5 (AAV5) based gene therapy designed for a one-time administration directly into the brain.[3] The AAV5 vector delivers a transgene encoding an engineered microRNA (miRNA) that specifically targets exon 1 of the human huntingtin mRNA. This targeting leads to the cleavage and subsequent degradation of the huntingtin mRNA before it can be translated into protein. Because the miRNA sequence targets a region present in both mutant and wild-type huntingtin mRNA, AMT-130 non-selectively lowers the production of both proteins.



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Figure 1: AMT-130 Mechanism of Action.

Clinical Performance of AMT-130

AMT-130 has been evaluated in Phase I/II clinical trials (NCT04120493 and NCT05243017) involving patients with early-manifest Huntington's disease. The trials assessed the safety, tolerability, and efficacy of a single, MRI-guided stereotactic infusion of AMT-130 into the striatum.

Impact on Huntingtin Protein and Neurodegeneration Markers

The primary biomarker for target engagement was the level of mHTT in the cerebrospinal fluid (CSF). Data from the low-dose cohort showed a significant reduction in this marker. Furthermore, levels of neurofilament light chain (NfL), a key indicator of neuronal damage, were also favorably impacted.

Biomarker	Timepoint	Low-Dose Cohort Result	High-Dose Cohort Result	Citation
CSF Mutant HTT (mHTT)	12 Months	Mean reduction of 53.8%	Not explicitly stated in abstracts	
CSF Neurofilament Light (NfL)	36 Months	Not explicitly stated in abstracts	Mean reduction of 8.2% from baseline	

Clinical Efficacy Endpoints

Clinical progression in treated participants was compared to a propensity-matched external control group from the Enroll-HD natural history study. The high-dose group showed a significant slowing of disease progression across multiple key clinical scales.

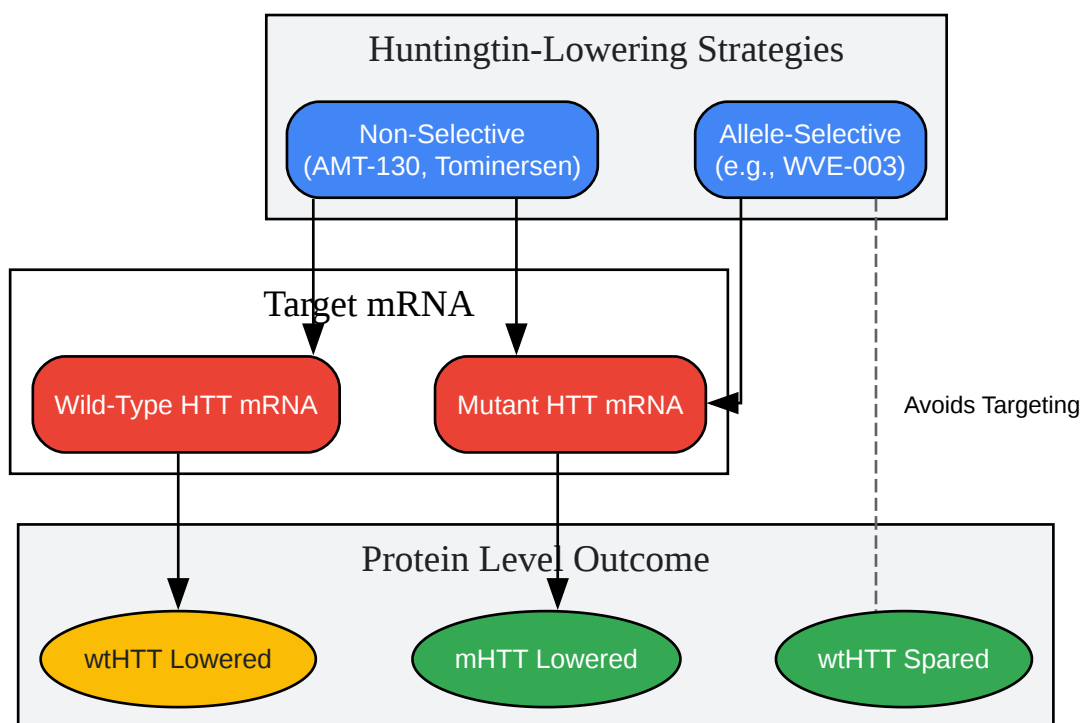
Clinical Endpoint	Timepoint	High-Dose AMT-130 vs. Control	p-value	Citation
cUHDRS	36 Months	75% slowing of progression	0.003	
Total Functional Capacity (TFC)	36 Months	60% slowing of progression	0.033	
Stroop Word Reading Test	36 Months	113% slowing of progression	0.002	
Symbol Digit Modalities Test	36 Months	88% slowing of progression	0.057	
Total Motor Score (TMS)	36 Months	59% slowing of progression	0.174	

Comparison with Alternative Huntingtin-Lowering Therapies

The strategy of lowering huntingtin protein is not unique to AMT-130. Several other approaches have been investigated, with varying mechanisms and outcomes. The key distinction lies in allele selectivity—whether a drug targets only the mutant HTT allele or both mutant and wild-type alleles.

Therapeutic Agent	Modality	Mechanism	Allele Selectivity	Key Clinical Outcome	Citation
AMT-130	AAV Gene Therapy	miRNA-mediated mRNA degradation	Non-selective	Slowed disease progression at 36 months in Phase I/II.	
Tominersen	Antisense Oligonucleotide (ASO)	RNase-H mediated mRNA degradation	Non-selective	Phase III trial halted; patients on active treatment fared worse than placebo.	
WVE-003	Antisense Oligonucleotide (ASO)	Targets SNP on mutant allele	Allele-selective	Currently in clinical trials.	
Branaplam, PTC518	Oral Small Molecules	Splicing modulation	Non-selective	Currently in clinical trials.	

The divergent outcomes between AMT-130 and the non-selective ASO tominersen raise important questions. While both aim to lower total huntingtin, the failure of tominersen suggested that broad, non-selective suppression of wild-type huntingtin via an ASO administered into the CSF could be detrimental. The success of AMT-130, thus far, may be attributable to its one-time, localized delivery directly to the most affected brain regions (striatum), potentially leading to a different level and distribution of huntingtin suppression compared to repeated, widespread ASO administration. However, the long-term consequences of lowering wild-type huntingtin, which is crucial for various cellular functions including neuroprotection, are still not fully understood.



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Figure 2: Allele-Selective vs. Non-Selective Logic.

Experimental Protocols

AMT-130 Phase I/II Clinical Trial (NCT04120493)

- **Study Design:** A multi-center, open-label (for treatment arm) and sham-surgery controlled (for control arm) Phase I/II study to evaluate the safety and efficacy of AMT-130.
- **Participant Population:** Adults (ages 25-65) with early-manifest Huntington's disease, confirmed by a CAG repeat length of ≥ 40 , and specific criteria for Total Functional Capacity (TFC) and striatal volume.
- **Intervention:** A single administration of AMT-130 via MRI-guided, convection-enhanced stereotactic neurosurgical delivery. The infusion targets the caudate and putamen bilaterally. Two dose levels (low and high) were investigated.
- **Primary Endpoints:** Safety and tolerability of the procedure and the gene therapy.

- Secondary & Exploratory Endpoints:
 - Biomarkers: Measurement of mHTT and NfL in cerebrospinal fluid (CSF) at various time points post-treatment.
 - Clinical Scales: Assessment of disease progression using the composite Unified Huntington's Disease Rating Scale (cUHDRS), Total Functional Capacity (TFC), Total Motor Score (TMS), and cognitive tests like the Symbol Digit Modalities Test (SDMT) and Stroop Word Reading Test.
 - Imaging: Volumetric MRI to assess brain atrophy.

Bioanalytical Methods

- CSF Analysis: CSF samples were collected via lumbar puncture at baseline and subsequent follow-up visits.
- mHTT Quantification: An immunoassay was used to measure the concentration of mHTT protein in CSF samples.
- NfL Quantification: An immunoassay (e.g., Simoa) was used to measure NfL concentration in CSF as a marker of axonal injury.

Conclusion

The clinical data for AMT-130 presents compelling evidence that a non-selective, one-time gene therapy can significantly slow the progression of Huntington's disease. The observed reduction in CSF mHTT confirms target engagement, while the stabilization of NfL and favorable outcomes on clinical scales suggest a meaningful, disease-modifying effect.

However, the non-selective nature of AMT-130 means it also reduces the essential wild-type huntingtin protein. While the current data up to 36 months is promising and appears safe, the long-term consequences of this reduction remain unknown and warrant continued monitoring. The success of this localized, AAV-mediated approach, in contrast to the failure of a non-selective ASO, highlights that the method of delivery and the resulting expression profile are critical factors in the therapeutic calculus of huntingtin-lowering. Future research will need to

continue to weigh the clear benefit of reducing toxic mHTT against the potential risks of diminishing its neuroprotective wild-type counterpart.

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